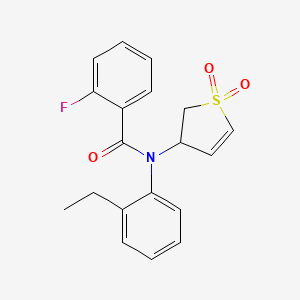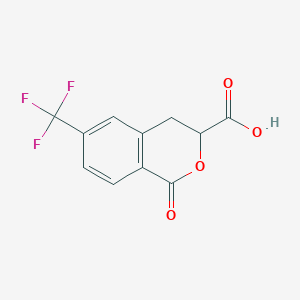
2-(4-Bromophenyl)isoindolin-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)isoindolin-1-imine is a heterocyclic compound characterized by an isoindoline core with a bromophenyl substituent at the 2-position
作用机制
Target of Action
Isoindoline derivatives have been reported to interact with the human dopamine receptor d2 . This suggests that 2-(4-Bromophenyl)isoindolin-1-imine may also interact with similar receptors or proteins.
Mode of Action
Isoindoline derivatives are known to interact with their targets through various types of interactions, including electrostatic, hydrophobic, and π–π interactions . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.
生化分析
Biochemical Properties
For instance, some isoindoline derivatives have shown affinity for the human dopamine receptor D2
Cellular Effects
Some isoindoline derivatives have shown to have inhibitory effects on the viability of certain cancer cells
Molecular Mechanism
Some isoindoline derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the human dopamine receptor D2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)isoindolin-1-imine can be achieved through a multi-component reaction involving 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out in an aqueous medium at room temperature, providing high yields and easy purification . Another method involves the reaction of benzoyl chloride with N-(4-bromophenyl)cyanamide in the presence of a catalyst such as CuCl2 or FeCl3 under ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)isoindolin-1-imine undergoes various chemical reactions, including nucleophilic addition, condensation, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic acid, active methylene compounds (such as 1,3-dimethylbarbituric acid and Meldrum’s acid), and catalysts like CuCl2 and FeCl3 . Reaction conditions typically involve room temperature or mild heating, and the reactions are often carried out in aqueous or ethanol solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reaction with active methylene compounds can yield various substituted isoindolin-1-imine derivatives .
科学研究应用
2-(4-Bromophenyl)isoindolin-1-imine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a ligand for dopamine receptors, suggesting its use in the development of antipsychotic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical and material science research.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or photonic properties.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: This compound shares the isoindoline core but has carbonyl groups at positions 1 and 3 instead of an imine group.
2-Phenylisoindolin-1-imine: Similar to 2-(4-Bromophenyl)isoindolin-1-imine but without the bromine substituent.
Uniqueness
This compound is unique due to the presence of the bromophenyl substituent, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a ligand for specific molecular targets and its utility in the synthesis of novel compounds with desirable properties.
属性
IUPAC Name |
2-(4-bromophenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLQWEFPMKYMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2691802.png)
![8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2691805.png)

![5-(4-ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2691808.png)



![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)
![(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2691817.png)


![3-AMINO-4-(5-METHYLFURAN-2-YL)-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B2691821.png)

